4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine
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Overview
Description
“4-methoxy-3-methyl-benzenesulfonyl chloride” is an organic compound used in proteomics research . It has the empirical formula C8H9ClO3S and a molecular weight of 220.67 .
Molecular Structure Analysis
The SMILES string for “4-methoxy-3-methyl-benzenesulfonyl chloride” is COc1ccc(cc1C)S(Cl)(=O)=O . This indicates that the molecule contains a methoxy group (OCH3) and a methyl group (CH3) attached to a benzene ring, which is further connected to a sulfonyl chloride group (SO2Cl).Physical and Chemical Properties Analysis
“4-methoxy-3-methyl-benzenesulfonyl chloride” is a solid . It has a molecular weight of 220.67 and its exact mass is 219.9960930 . It has a complexity of 257 and a topological polar surface area of 51.8 .Scientific Research Applications
Enzyme Inhibitory Applications
One study focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine, demonstrating their potential as therapeutic agents for Alzheimer’s disease. These compounds showed significant inhibitory effects on acetylcholinesterase, suggesting a pathway for designing more potent inhibitors for conditions like Alzheimer's (Abbasi et al., 2018).
Spectroscopic Studies
Research on analogues of a Zinquin-related fluorophore, including methoxy isomers of benzenesulfonamide, revealed their potential in developing specific fluorophores for Zn(II). These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II), indicating their utility in spectroscopic analysis and applications in biochemistry (Kimber et al., 2003).
Photobehavior Studies
A systematic study on the hydrogen abstraction by the excited triplet states of methoxybenzophenone derivatives revealed insights into solvent-dependent reactions and reequilibration upon protein binding. This research provides a deeper understanding of the photobehavior of these compounds, which could be relevant in photopharmacology and the development of photoresponsive drugs (Jornet et al., 2011).
Wastewater Treatment
Studies have also explored the use of lignocellulosic substrates as low-cost adsorbents for removing pesticides from wastewater. This approach highlights the potential environmental applications of methoxy-substituted compounds in improving water quality and offering sustainable solutions for pollution remediation (Boudesocque et al., 2008).
Analytical Chemistry
In analytical chemistry, methods for determining aliphatic amines in water through derivatization with benzenesulfonyl chloride have been developed. This technique underscores the importance of such compounds in enhancing the detection and analysis of environmentally relevant pollutants (Sacher et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-7-13(5-6-14(10)18-4)20(16,17)15-8-11(2)19-12(3)9-15/h5-7,11-12H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGKZEAGCJUUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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